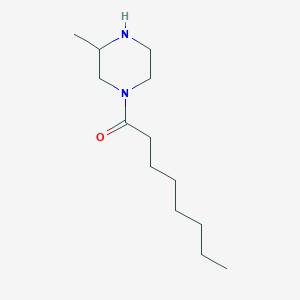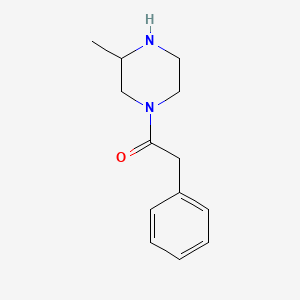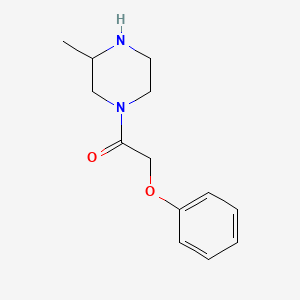
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Methylenedioxyphenyl)picolinic acid (6-MDPPA) is an important intermediate in the synthesis of certain drugs, such as the antidepressant sertraline. It is also used in a variety of scientific research applications, including as a fluorescent probe in cellular imaging.
科学的研究の応用
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been used as a fluorescent probe for studying the intracellular trafficking of proteins and lipids. It has also been used to study the interactions between different types of cells, such as neurons and glia. Additionally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been used to study the role of calcium in the regulation of cell signaling pathways.
作用機序
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is a fluorescent molecule that is capable of binding to certain proteins and lipids in the cell. It has been shown to interact with several different types of proteins and lipids, including phosphatidylinositol-4,5-bisphosphate (PIP2), phosphatidylinositol-3,4,5-trisphosphate (PIP3), and phosphatidylethanolamine (PE). Once bound to these molecules, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% can be used to monitor their intracellular trafficking and interactions with other molecules.
Biochemical and Physiological Effects
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes, such as phospholipase C and phospholipase A2. Additionally, it has been shown to induce calcium release from intracellular stores. In addition, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been shown to modulate the activity of several different types of ion channels, including voltage-gated calcium channels and TRP channels.
実験室実験の利点と制限
One of the major advantages of using 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% in lab experiments is its high fluorescence intensity. This makes it ideal for studying the intracellular trafficking of proteins and lipids. Additionally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is relatively non-toxic, making it safe for use in cell culture experiments. However, one of the major limitations of 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is its relatively short half-life. This can make it difficult to study long-term effects of this molecule.
将来の方向性
There are several potential future directions for the use of 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to use 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% to study the role of calcium in the regulation of cell signaling pathways. Additionally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% could be used to study the interactions between different types of cells, such as neurons and glia. Finally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% could be used to study the role of protein and lipid trafficking in the regulation of cell function.
合成法
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is synthesized from 3,4-methylenedioxyphenylacetic acid (MDPAA) by reductive amination with formaldehyde and ammonia. This reaction is catalyzed by palladium on carbon and is typically carried out in an aqueous medium. The reaction is generally conducted at a temperature of 60-90°C and a pressure of 1-2 bar. The reaction is highly efficient, producing 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% in yields of up to 99%.
特性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDQFSUHNDRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647076 |
Source


|
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid | |
CAS RN |
887983-53-1 |
Source


|
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)








